molecular formula C15H17NO6 B554425 (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid CAS No. 99793-10-9

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid

Cat. No. B554425
CAS RN: 99793-10-9
M. Wt: 307.3 g/mol
InChI Key: LKXLDZQGKGEICY-LBPRGKRZSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can often be found in chemical databases.


Scientific Research Applications

Sorption of Phenoxy Herbicides

Research led by Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the environmental interactions of similar compounds. This study underscores the importance of understanding the environmental fate and transport of organic pollutants, including how they bind to different substrates in the environment (Werner et al., 2012).

Antioxidant Activity of Hydroxycinnamic Acids

Investigations into the antioxidant properties of hydroxycinnamic acids, as reviewed by Munteanu and Apetrei (2021), provide insight into how structurally related compounds exhibit significant biological activities, such as scavenging free radicals and protecting against oxidative stress (Munteanu & Apetrei, 2021).

Directed Regulation of Multienzyme Complexes

Artiukhov, Graf, and Bunik (2016) discussed the use of synthetic analogs of 2-oxo acids to modulate metabolism by inhibiting key metabolic reactions, illustrating the therapeutic potential of manipulating metabolic pathways through chemical intervention (Artiukhov et al., 2016).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the potential hazards it may pose. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and uses.


properties

IUPAC Name

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLDZQGKGEICY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid

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